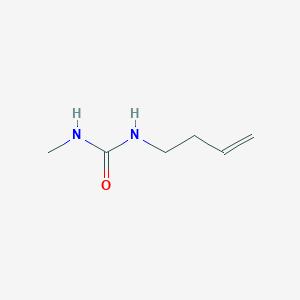

N-But-3-en-1-yl-N'-methylurea

Description

Structure

3D Structure

Properties

CAS No. |

114444-98-3 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-but-3-enyl-3-methylurea |

InChI |

InChI=1S/C6H12N2O/c1-3-4-5-8-6(9)7-2/h3H,1,4-5H2,2H3,(H2,7,8,9) |

InChI Key |

KJSSBDGIOQBVPD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for N but 3 En 1 Yl N Methylurea and Analogous Urea Structures

Classical Approaches to N-Substituted Ureas

Traditional methods for urea (B33335) synthesis have been the bedrock of organic chemistry for over a century, primarily relying on highly reactive carbonylating agents.

The reaction of amines with phosgene (B1210022) (COCl₂) represents one of the most established methodologies for generating urea derivatives. nih.gov This process is typically used for both symmetrical and unsymmetrical ureas. The general mechanism involves the reaction of a primary amine with phosgene, which generates a highly reactive isocyanate intermediate. nih.govwikipedia.org This isocyanate can then react with a second amine to form the desired urea.

For the synthesis of N-But-3-en-1-yl-N'-methylurea, but-3-en-1-amine would first be reacted with phosgene to produce but-3-en-1-yl isocyanate. This intermediate would subsequently be treated with methylamine (B109427) to yield the final unsymmetrical urea.

Reaction Pathway:

But-3-en-1-amine + COCl₂ → But-3-en-1-yl isocyanate + 2 HCl

But-3-en-1-yl isocyanate + Methylamine → this compound

Due to the extreme toxicity and hazardous nature of gaseous phosgene, safer, solid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl)carbonate) are often preferred. nih.govcommonorganicchemistry.com Triphosgene serves as a solid source of phosgene, making it easier and safer to handle while achieving the same chemical transformation. commonorganicchemistry.comacs.org The reaction using triphosgene proceeds through the same isocyanate intermediate and is a widely employed strategy in pharmaceutical research for creating urea derivatives. nih.govnih.gov

N,N'-Carbonyldiimidazole (CDI) is a widely used and much safer crystalline solid alternative to phosgene for preparing ureas. nih.govkoreascience.kr CDI is a versatile reagent for creating compounds with carbonyl functional groups and avoids the formation of chlorinated byproducts. nih.govkoreascience.kr The synthesis of unsymmetrical ureas using CDI involves a two-step, one-pot process. First, an amine reacts with CDI to form a carbamoylimidazole intermediate. This activated intermediate is then reacted with a second amine to yield the final urea product, releasing imidazole (B134444) as a byproduct which can be easily removed. koreascience.krresearchgate.net

A study demonstrated that reacting an amine with CDI in water can be a highly efficient method for preparing ureas, often without the need for an inert atmosphere, as the product precipitates and can be isolated by filtration. biointerfaceresearch.com Research has shown that various amines can be successfully reacted with CDI to produce ureas in good to excellent yields. researchgate.netresearchgate.net

General CDI Reaction:

Amine 1 + CDI → Carbamoylimidazole intermediate + Imidazole

Carbamoylimidazole intermediate + Amine 2 → Unsymmetrical Urea + Imidazole

The order of addition is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com For this compound, either but-3-en-1-amine or methylamine could be reacted first with CDI, followed by the addition of the second amine.

| Reagent | Role | Advantages |

| Phosgene | Carbonyl Source | Highly reactive, traditional method. nih.gov |

| Triphosgene | Phosgene Equivalent | Solid, safer to handle than phosgene. commonorganicchemistry.com |

| Carbonyldiimidazole (CDI) | Carbonylating Agent | Crystalline solid, safer than phosgene, no chlorinated byproducts. nih.govkoreascience.kr |

Modern and Environmentally Benign Synthetic Strategies for N-Substituted Ureas

Growing environmental concerns have driven the development of greener synthetic routes that minimize hazardous reagents and waste. rsc.orgresearchgate.net

The direct reaction of an amine with an isocyanate is a fundamental method for forming ureas. wikipedia.orgacs.org While traditionally performed in organic solvents, recent advancements have focused on using water as the reaction medium. A simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. researchgate.netrsc.org This methodology has been successfully applied to synthesize a variety of N-substituted ureas in good to excellent yields with high purity, often requiring only simple filtration for product isolation. researchgate.netrsc.org

The use of water as a solvent is not only environmentally friendly but can also influence reaction rates and selectivity. organic-chemistry.org This "on-water" approach avoids the use of toxic volatile organic compounds (VOCs) and simplifies the workup process. organic-chemistry.org

Transition metal-catalyzed reactions have emerged as powerful and atom-economical alternatives for urea synthesis. nih.gov

Catalytic Carbonylation: This approach uses carbon monoxide (CO) as an inexpensive and reliable alternative to phosgene. nih.govrsc.org The oxidative carbonylation of amines involves reacting two amine molecules with CO in the presence of an oxidant and a transition metal catalyst. oup.com Various metals, including Palladium (Pd), Cobalt (Co), Nickel (Ni), Ruthenium (Ru), and Gold (Au), have been employed to catalyze this transformation. nih.govresearchgate.netrsc.org A significant challenge in synthesizing unsymmetrical ureas via this method is preventing the formation of symmetrical byproducts. oup.com Recent breakthroughs have utilized bimetallic catalytic systems (e.g., cobalt/copper) that enable dual amine recognition, achieving high selectivity for the desired unsymmetrical urea. oup.comoup.com

Transamidation: This method involves the exchange of amine substituents on a pre-existing urea molecule. wikipedia.org While amides are generally unreactive, urea is more susceptible to this exchange. wikipedia.org The reaction of urea with an amine can produce a new N-substituted urea, and this process can be catalyzed by acids or metals under relatively mild conditions. nih.govsioc-journal.cnmdpi.com Studies have shown that near-full conversion of amines to ureido compounds can be achieved at temperatures around 80-90°C in aqueous media. nih.govmdpi.com The rate-limiting step is often the decomposition of urea into an isocyanic acid intermediate, which then reacts with the amine. nih.gov This method avoids toxic isocyanate reagents by generating the reactive intermediate in situ. nih.gov

| Method | Carbonyl Source | Key Features | Catalysts/Reagents |

| Aqueous Synthesis | Potassium Isocyanate | Environmentally benign (uses water), mild conditions, simple workup. researchgate.netrsc.org | Potassium isocyanate, water. |

| Catalytic Carbonylation | Carbon Monoxide (CO) | Atom-economical, avoids phosgene. nih.govoup.com | Pd, Co, Ni, Ru, Au complexes. researchgate.net |

| Transamidation | Urea | Uses inexpensive and non-toxic urea, can be performed in water. nih.govmdpi.com | Acid or metal catalysts. nih.gov |

Strategic Incorporation of the But-3-en-1-yl Moiety

The synthesis of this compound is fundamentally dependent on the availability of the precursor but-3-en-1-amine . This aliphatic terminal amine contains the crucial but-3-en-1-yl group, which features a terminal double bond. fishersci.canih.gov This double bond provides a site for potential post-synthetic modifications.

But-3-en-1-amine is a known organic compound used in chemical synthesis. fishersci.cachembk.com Its synthesis can be approached through various established organic transformations. For instance, related structures like (but-3-en-1-yl)(methyl)amine (B2493246) can be synthesized via the alkylation of 3-buten-1-amine (B1219720) with a methylating agent like methyl iodide, or through the reductive amination of an appropriate aldehyde with methylamine. smolecule.com The but-3-en-1-yl group itself has been incorporated into various molecules in synthetic studies, often starting from but-3-en-1-ol or related precursors. acs.orgacs.org

Once but-3-en-1-amine is obtained, it can be utilized in any of the previously described urea-forming methodologies (phosgenation, CDI coupling, isocyanate addition, or catalytic carbonylation) with methylamine as the second component to construct the target molecule, this compound. The presence of the but-3-en-1-yl moiety, with its reactive double bond and amine group, makes it a valuable building block for more complex organic structures. smolecule.com

Alkylation Reactions of Amines with But-3-en-1-yl Halides

A primary method for synthesizing amines is through the nucleophilic substitution reaction between an alkyl halide and ammonia (B1221849) or a primary amine. wikipedia.org In the context of producing the but-3-en-1-amine intermediate, this involves the S_N2 reaction of a but-3-en-1-yl halide (e.g., 4-bromo-1-butene (B139220) or 4-chloro-1-butene) with a nitrogen nucleophile like ammonia. libretexts.org

The reaction proceeds as the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom bonded to the halogen, displacing the halide ion. libretexts.org While direct alkylation of ammonia is feasible, it often leads to a mixture of primary, secondary, and tertiary amines, as the newly formed primary amine can subsequently react with additional alkyl halide molecules. wikipedia.orglibretexts.org This overalkylation reduces the yield of the desired primary amine and complicates purification. google.com

To enhance the selectivity for mono-alkylation, several strategies can be employed:

Using a large excess of the nitrogen nucleophile (ammonia): This statistical approach increases the probability that the alkyl halide will react with ammonia rather than the primary amine product.

Gabriel Synthesis: This method utilizes potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion is alkylated with the but-3-en-1-yl halide, and the resulting N-alkylphthalimide is then hydrolyzed or hydrazinolyzed to release the pure primary amine. libretexts.org

Azide (B81097) Synthesis: An S_N2 reaction between a but-3-en-1-yl halide and sodium azide yields but-3-en-1-yl azide. The azide is non-nucleophilic, preventing overalkylation, and can be subsequently reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

Industrially, direct amination is often performed using ammonia and an alkyl halide, with reaction conditions optimized to favor the desired product. wikipedia.org The use of specific catalysts and solvents, such as cesium bases in anhydrous solvents, has also been shown to improve selectivity for mono-N-alkylation under mild conditions. google.com

Reductive Amination Pathways Utilizing But-3-en-1-al Precursors

Reductive amination provides a highly effective and controlled alternative to direct alkylation for synthesizing amines. masterorganicchemistry.com This two-part process involves the reaction of a carbonyl compound, in this case but-3-en-1-al, with ammonia or a primary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgnih.gov

The key advantage of this method is that it largely avoids the problem of overalkylation that plagues direct alkylation with halides. masterorganicchemistry.com The reaction can be performed in a single pot by mixing the aldehyde, the amine source (such as aqueous ammonia), and a reducing agent. d-nb.info

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful as it is mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. libretexts.orgmasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations. nih.govrsc.org

Catalytic Hydrogenation: The imine intermediate can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as nickel (Ni), palladium (Pd), or platinum (Pt). d-nb.inforesearchgate.net Recent developments have focused on using reusable, earth-abundant metal catalysts, such as iron complexes, to make the process more sustainable. d-nb.info

The versatility of reductive amination allows for the synthesis of primary, secondary, and tertiary amines with high selectivity, depending on the choice of the amine nucleophile. libretexts.org For the synthesis of but-3-en-1-amine, but-3-en-1-al would be reacted with ammonia. d-nb.info

Synthetic Routes to N-Methylurea Scaffolds

N-methylurea is a key building block for the final target compound. Several industrial and laboratory-scale methods exist for its synthesis.

One of the most common and economically viable methods involves the reaction of methylamine with urea. google.com This transamidation reaction is typically performed at elevated temperatures (110-140°C), where urea reacts with methylamine to release ammonia and form N-methylurea. google.com The process can be driven to completion by removing the ammonia byproduct. To minimize side reactions and improve yield, a slight excess of methylamine is often used. google.com

Another prevalent approach involves the reaction of an amine with an isocyanate. rsc.org To produce N-methylurea, methylamine can be reacted with isocyanic acid or a salt thereof, such as potassium isocyanate. A particularly efficient and environmentally friendly version of this method uses water as the solvent, where methylamine undergoes nucleophilic addition to potassium isocyanate to produce N-methylurea in good to excellent yields with high purity. rsc.org

Historically, phosgene (COCl₂) was a common reagent for synthesizing ureas. Amines react with phosgene to form isocyanate intermediates, which can then react with another amine. nih.gov However, due to the extreme toxicity of phosgene, safer alternatives are now widely used. nih.gov These include:

N,N'-Carbonyldiimidazole (CDI): A solid, less hazardous reagent that reacts with amines to form an activated carbamoyl (B1232498) intermediate, which then reacts with a second amine to form the urea. nih.gov

Carbonates: Diphenyl carbonate can react with amines under heat to form ureas. wikipedia.org

The table below summarizes common synthetic routes to N-methylurea.

| Starting Materials | Reagents/Conditions | Advantages | Disadvantages | Reference(s) |

| Urea, Methylamine | Heat (110-140°C), slight excess of methylamine | Economical, uses bulk chemicals | Requires high temperatures, potential for byproduct formation (e.g., N,N'-dimethylurea) | google.com |

| Potassium Isocyanate, Methylamine | Water, room temperature | Mild conditions, high yield, high purity, environmentally friendly | Isocyanate precursor required | rsc.org |

| Methyl Isocyanate, Ammonia | Solvent | Direct, high atom economy | Methyl isocyanate is toxic and volatile | rsc.org |

| Phosgene, Methylamine, Ammonia | Base, solvent | Traditional, well-established | Phosgene is extremely hazardous | nih.gov |

| N,N'-Carbonyldiimidazole (CDI), Methylamine, Ammonia | Solvent | Safer than phosgene, solid reagent | Higher cost of CDI, multi-step | nih.gov |

Comparative Analysis of Synthetic Routes for this compound

The synthesis of the final target molecule, this compound, can be achieved by combining the intermediates discussed previously. The most logical convergent syntheses involve reacting but-3-en-1-amine with a methyl isocyanate equivalent or reacting methylamine with a but-3-en-1-yl isocyanate equivalent.

Route A: But-3-en-1-amine + Methyl Isocyanate (or equivalent) This is arguably the most direct and common method for creating unsymmetrical ureas.

Synthesis of But-3-en-1-amine: As discussed in 2.3.1 and 2.3.2, this can be prepared via alkylation of a nitrogen source with a but-3-en-1-yl halide or by reductive amination of but-3-en-1-al.

Urea Formation: The resulting but-3-en-1-amine is reacted with methyl isocyanate. This reaction is typically fast, exothermic, and high-yielding. Due to the hazards of methyl isocyanate, an in situ generation from precursors like N-methylurea and an acid might be considered, or using safer phosgene substitutes like CDI to first activate the but-3-en-1-amine before adding methylamine.

Route B: Methylamine + But-3-en-1-yl Isocyanate This route is mechanistically similar to Route A but reverses the roles of the amine and isocyanate.

Synthesis of But-3-en-1-yl Isocyanate: This intermediate can be prepared from but-3-en-1-amine by reacting it with phosgene or a phosgene equivalent.

Urea Formation: The isocyanate is then reacted with methylamine to form the final product.

Comparative Factors:

Purity Assessment: Purity is critical, and byproducts can arise from overalkylation in the amine synthesis step or side reactions during urea formation. Purity is typically assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). rsc.org The choice of route can impact the impurity profile; for instance, reductive amination generally leads to purer primary amines than direct alkylation. masterorganicchemistry.com The aqueous synthesis of ureas from potassium isocyanate is noted for producing products with high chemical purity, often avoiding the need for silica (B1680970) gel chromatography. rsc.org

Scalability: For large-scale production, factors like cost of raw materials, safety, and process robustness are paramount.

Safety: Routes involving highly toxic and volatile reagents like phosgene or methyl isocyanate require stringent engineering controls. The use of safer, solid reagents like CDI or aqueous potassium isocyanate is preferable. rsc.orgnih.gov Continuous flow reactors can offer significant safety and scalability advantages, especially for highly exothermic or hazardous reactions, by providing superior temperature control and minimizing the volume of hazardous material present at any given time. rsc.orgrsc.org

Cost: Routes starting from inexpensive bulk chemicals like urea, methylamine, and but-3-en-1-al are generally more cost-effective. d-nb.infogoogle.com The cost of catalysts and multi-step syntheses involving protecting groups must also be considered.

Process: One-pot reactions like reductive amination or the aqueous urea synthesis are often more scalable and efficient than multi-step procedures requiring isolation of intermediates.

The following table provides a comparative analysis of the potential synthetic routes.

| Factor | Route A (via But-3-en-1-amine) | Route B (via But-3-en-1-yl Isocyanate) | Comments |

| Yield | High, especially if amine is made via reductive amination. | High, but isocyanate synthesis can be complex. | Overall yield is a product of both steps. |

| Purity | Good; reductive amination precursor route minimizes amine impurities. | Good; final step is clean, but isocyanate may contain impurities. | Purity assessed by NMR, HPLC. rsc.org |

| Scalability | Favorable, especially with optimized reductive amination and flow chemistry for the urea step. | Less favorable due to the likely need for hazardous reagents (phosgene/equivalents) for isocyanate synthesis. | Flow chemistry improves safety and control for scalable synthesis. rsc.org |

| Safety | Can be designed to avoid the most hazardous reagents by using isocyanate precursors or CDI. | High hazard potential due to the synthesis and handling of the isocyanate intermediate. | Preferable to handle the less volatile but-3-en-1-amine over a volatile isocyanate. |

| Cost-Effectiveness | Potentially high, using inexpensive precursors like but-3-en-1-al and methylamine/urea. | Potentially lower, as phosgenation or equivalent processes add cost and complexity. | Raw material and process safety costs are key drivers. core.ac.uk |

Structural and Conformational Characterization of N but 3 En 1 Yl N Methylurea and Analogues

Conformational Analysis of the Urea (B33335) Moiety

Influence of N-Substitution (But-3-en-1-yl and Methyl) on Urea Conformation

The urea moiety in N,N'-disubstituted ureas generally adopts a planar or near-planar conformation to maximize p-orbital overlap between the nitrogen lone pairs and the carbonyl π-system. The relative orientation of the substituents on the two nitrogen atoms can lead to different conformers. For most N,N'-dialkylureas, the trans-trans conformation is the most stable. In this arrangement, the substituents on both nitrogen atoms are positioned on opposite sides of the central C=O bond, which minimizes steric repulsion.

In the case of N-But-3-en-1-yl-N'-methylurea, the but-3-en-1-yl and methyl groups would be expected to favor a trans orientation relative to each other across the urea backbone. The introduction of a methyl group, as seen in related molecules like N-methyl-N'-1-naphthyl urea, can disrupt planarity due to steric clashes, potentially leading to increased solubility compared to their unsubstituted counterparts.

Steric Effects on Molecular Geometry and Rotational Barriers

The size and nature of the N-substituents significantly impact the molecule's geometry and the energy barriers to rotation around the C-N bonds. The rotation around these bonds is slower than for typical single bonds due to their partial double bond character.

For simple alkylureas, the rotational barrier around the C(sp²)-N bond is typically in the range of 8.6-9.4 kcal/mol. rsc.org The presence of the but-3-en-1-yl group, with its terminal double bond, introduces additional conformational flexibility around the C-C single bonds of the butyl chain. The steric hindrance between the but-3-en-1-yl group and the methyl group will influence the preferred rotational isomers. Larger alkyl groups can create significant steric strain, affecting the stability of different conformations. For instance, in other substituted ureas, bulky substituents can force the molecule into less common conformations. A detailed computational analysis would be required to determine the precise rotational barriers and the most stable conformers for this compound.

Advanced Spectroscopic Characterization Techniques

The structure of this compound would be definitively confirmed through a combination of spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

¹H and ¹³C NMR spectroscopy are essential tools for elucidating the structure of organic molecules. For this compound, specific signals would be expected for each unique proton and carbon environment.

Expected ¹H NMR Spectral Data: A table of predicted ¹H NMR chemical shifts is presented below, based on typical values for similar functional groups.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃-NH | 2.6 - 2.8 | Doublet (due to coupling with NH) |

| NH-CH₂ | 5.0 - 6.0 | Broad singlet or triplet |

| CH₂-CH= | 2.1 - 2.3 | Quartet |

| =CH₂ | 4.9 - 5.2 | Multiplet |

| =CH- | 5.6 - 5.9 | Multiplet |

| CO-NH-CH₃ | 5.0 - 6.0 | Broad singlet or quartet |

Expected ¹³C NMR Spectral Data: A table of predicted ¹³C NMR chemical shifts is provided below.

| Carbon | Expected Chemical Shift (ppm) |

| C =O | 158 - 162 |

| C H₃-NH | 27 - 30 |

| NH-C H₂ | 38 - 42 |

| C H₂-CH= | 33 - 37 |

| =C H₂ | 115 - 118 |

| =C H- | 134 - 137 |

The exact chemical shifts and coupling constants would provide detailed information about the connectivity and the conformational environment of the atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the urea and alkenyl functionalities.

Expected IR Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 (broad) |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H (Amide II) | Bending | 1550 - 1620 |

| C=C | Stretching | 1640 - 1680 (alkene) |

| C-N | Stretching | 1400 - 1450 |

| =C-H | Bending | 910 and 990 (alkene) |

The position and shape of the N-H and C=O stretching bands can provide insights into hydrogen bonding within the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. The molecular weight of this compound is 128.19 g/mol .

Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 128 would be expected. Common fragmentation pathways for ureas involve cleavage of the C-N bonds. For this compound, characteristic fragments would likely arise from:

Cleavage of the N-butyl bond, leading to fragments corresponding to the methylurea (B154334) cation and the butenyl radical.

Cleavage of the N-methyl bond.

McLafferty rearrangement involving the butenyl chain.

Loss of isocyanic acid (HNCO) or methyl isocyanate (CH₃NCO).

A high-resolution mass spectrum would be necessary to confirm the elemental composition of the parent ion and its fragments.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov This method allows for the detailed characterization of molecular geometry, including bond lengths, bond angles, and torsional angles, as well as the elucidation of intermolecular interactions that govern the packing of molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related urea derivatives provides significant insight into the expected structural features and hydrogen-bonding motifs.

Detailed crystallographic data for analogues such as N-methylurea and other N-substituted ureas reveal a consistent pattern of intermolecular hydrogen bonding, which is the primary force dictating their solid-state architecture. rsc.orgcrystallography.net The urea functional group, with its carbonyl oxygen as a hydrogen bond acceptor and the N-H groups as donors, facilitates the formation of robust and predictable hydrogen-bonding networks. nih.gov

To illustrate the typical structural parameters, crystallographic data for a representative analogue, N-methylurea, is presented. N-methylurea has been shown to exhibit polymorphism, meaning it can crystallize in different forms, each with a unique crystal structure. rsc.orgwikipedia.org The data below corresponds to one of its determined structures and serves as a model for understanding the core urea structure.

Table 1: Representative Crystallographic Data for an Analogue

| Parameter | Value (for N-methylurea Form I) |

| Chemical Formula | C₂H₆N₂O |

| Formula Weight | 74.08 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.334 |

| b (Å) | 5.483 |

| c (Å) | 12.215 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 356.9 |

| Z | 4 |

Data for N-methylurea serves as a representative example for a substituted urea.

The molecular conformation of this compound in the solid state would be determined by a combination of intramolecular steric effects and the optimization of intermolecular hydrogen bonds. The planarity of the urea core is a key feature, although slight deviations can occur. The but-3-en-1-yl group introduces a flexible aliphatic chain with a terminal double bond, which could influence the crystal packing through van der Waals interactions or, in specific orientations, participate in weaker C-H···O interactions. nih.gov

Table 2: Selected Bond Lengths for a Urea Analogue

| Bond | Length (Å) (for N-methylurea) |

| C=O | 1.25 |

| C-N(HMe) | 1.34 |

| C-N(H₂) | 1.33 |

| N-C(methyl) | 1.46 |

Bond lengths are based on data for N-methylurea and are representative of the urea moiety.

Table 3: Selected Bond Angles for a Urea Analogue

| Angle | Value (°) (for N-methylurea) |

| O-C-N(HMe) | 122.0 |

| O-C-N(H₂) | 122.5 |

| N(HMe)-C-N(H₂) | 115.5 |

| C-N-C(methyl) | 121.0 |

Bond angles are based on data for N-methylurea and are representative of the urea moiety.

The dominant intermolecular interaction in the crystal structure of this compound is expected to be the N-H···O hydrogen bond. In many N,N'-disubstituted ureas, these interactions lead to the formation of one-dimensional chains or tapes. nih.gov Specifically, the N-H protons of one molecule form hydrogen bonds with the carbonyl oxygen of a neighboring molecule. In the case of this compound, which is an N,N'-disubstituted urea, one would anticipate the formation of such hydrogen-bonded chains. The N-H of the methyl-substituted nitrogen and the N-H of the butenyl-substituted nitrogen would both be available as hydrogen bond donors.

Table 4: Representative Hydrogen Bond Geometry in a Urea Analogue

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N-H···O | 0.86 | 2.08 | 2.94 | 175 |

D = Donor atom (N), A = Acceptor atom (O). Data is representative for N-H···O bonds in urea derivatives.

Computational and Theoretical Chemistry Studies of N but 3 En 1 Yl N Methylurea

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Bonding)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of urea (B33335) derivatives. These methods model the distribution of electrons within a molecule, which governs its stability, geometry, and reactivity.

Studies on similar urea-containing compounds demonstrate that the urea functionality exhibits significant electron delocalization across the N-C-N-O system, creating partial double bond character in the C-N bonds. nih.gov This delocalization influences the planarity of the urea group. For N-But-3-en-1-yl-N'-methylurea, DFT calculations would be essential to determine the precise bond lengths, bond angles, and partial atomic charges, revealing the interplay between the electron-donating methyl group, the butenyl chain, and the urea core.

A key aspect of quantum chemical analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial predictors of chemical reactivity.

HOMO: This orbital is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to have significant contributions from the nitrogen atoms of the urea group and the π-system of the but-3-ene double bond.

LUMO: This orbital indicates the ability to accept electrons. The LUMO is likely centered on the carbonyl carbon and the antibonding orbitals of the C=C double bond.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests higher reactivity. acs.org

Computational studies on analogous peptoid structures have used DFT to calculate these electronic properties, showing how variations in structure directly impact the HOMO-LUMO gap and, consequently, the molecule's stability. acs.org

Table 5.1: Illustrative FMO Analysis of Related Compounds This table, based on data from analogous systems, illustrates how FMO analysis provides insights into reactivity. acs.org

| Compound Feature | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

| Aromatic Urea | -6.620 | -0.521 | 6.099 | Highest stability, lowest reactivity |

| Substituted Peptoid | -6.648 | -0.681 | 5.967 | Intermediate stability |

| Naphthyl-containing Urea | -6.164 | -1.673 | 4.491 | Lowest stability, highest reactivity |

This interactive table demonstrates the principles of FMO analysis. Data is illustrative and derived from studies on related peptoid and urea structures. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

This compound possesses considerable conformational flexibility due to several rotatable single bonds in its butenyl chain and around the urea core. Molecular Dynamics (MD) simulations are the ideal computational tool for exploring this flexibility. researchgate.netdiva-portal.org MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior and revealing its preferred shapes (conformers) and the energy barriers between them. nih.gov

Key areas of flexibility in this compound include:

Rotation around the C-C single bonds of the butyl group.

Rotation around the C-N bonds connecting the butenyl and methyl groups to the urea core.

The conformational state of the urea group itself. N,N'-disubstituted ureas can exist in trans,trans, cis,trans, or cis,cis conformations. nih.gov Studies have shown that N-alkylation can disrupt the typical planar trans,trans arrangement seen in simple diarylureas, favoring other conformations to minimize steric clashes. nih.gov

MD simulations can generate a detailed conformational landscape, identifying low-energy conformers that are most likely to be present at a given temperature. This information is critical, as the molecule's shape directly influences its physical properties and how it interacts with other molecules, such as catalysts or reactants. rsc.org

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry is highly effective at mapping out potential chemical reactions, identifying intermediate structures, and calculating the geometries and energies of transition states. This allows for the prediction of the most likely reaction pathways and the energy barriers that must be overcome.

For this compound, several reaction types can be modeled:

Electrophilic addition to the C=C double bond of the butenyl group.

Nucleophilic attack by the urea nitrogen atoms.

Reactions involving the N-H proton .

A relevant study investigated the reaction between N-methylurea and methylamine (B109427) using DFT (B3LYP/6-311++G(df,p) level), which proceeds through a nucleophilic addition mechanism. researchgate.net The calculations provided detailed geometric parameters for the transition state of this reaction. researchgate.net This data serves as a direct model for how the urea moiety in this compound might react with nucleophiles.

Table 5.2: Calculated Transition State Geometries for the Reaction of N-methylurea with Methylamine This table presents key bond lengths from a calculated transition state, providing a model for reactions at the carbonyl carbon of this compound. researchgate.net

| Parameter | Bond | Length (Å) |

| Bond being formed | C=O ··· N(H2)CH3 | 1.841 |

| Carbonyl Bond | C=O | 1.281 |

| Amide Bond 1 | C-N(H)CH3 | 1.353 |

| Amide Bond 2 | C-N(H2) | 1.343 |

This interactive table is based on published DFT calculations for a model reaction involving the N-methylurea core. researchgate.net

Structure-Reactivity Relationship (SAR) Studies for Chemical Transformations

Structure-Reactivity Relationship (SAR) studies aim to connect a molecule's structural features to its chemical behavior. Computationally, this involves calculating a range of molecular descriptors and correlating them with observed or predicted reactivity.

For this compound, a computational SAR study would explore how its structure influences its transformations. Key descriptors would include:

Electronic Properties: As discussed in section 5.1, the HOMO/LUMO energies and the distribution of electrostatic potential on the molecule's surface can predict the most likely sites for electrophilic or nucleophilic attack. acs.org

Steric Factors: The size and shape of the molecule, particularly around the reactive sites (the double bond and the urea group), will influence whether a reactant can approach effectively.

Conformational Effects: The flexibility of the butenyl chain might allow the double bond to be positioned in a way that facilitates or hinders intramolecular reactions or interactions with a catalyst. Studies on other ureas have shown that N-methylation can disrupt planarity, which in turn increases solubility and can alter biological or chemical interactions. nih.gov

For instance, the reactivity of the terminal double bond in an electrophilic addition reaction could be computationally assessed by modeling the stability of the carbocation intermediate formed after the initial attack. The electronic influence of the methylurea (B154334) group on this intermediate's stability could be quantified to predict the reaction rate compared to a simple alkene.

Molecular Modeling of Interactions with Non-Biological Targets (e.g., catalysts, supramolecular hosts)

Molecular modeling is instrumental in understanding and designing systems where molecules interact with non-biological entities like catalysts or supramolecular assemblies. rsc.org

Catalyst Interactions: The butenyl group and the urea functionality make this compound a candidate for various catalytic transformations, such as hydroformylation, hydrogenation, or metathesis at the double bond, or reactions catalyzed by acids or bases at the urea group. Molecular modeling can be used to simulate the docking of the molecule into the active site of a catalyst. rsc.org DFT calculations can elucidate the binding energy and the geometry of the catalyst-substrate complex, providing insights into the catalytic cycle and helping to explain catalyst selectivity. rsc.org

Supramolecular Interactions: The N-H and C=O groups of the urea moiety are excellent hydrogen bond donors and acceptors, respectively. This enables this compound to participate in the formation of ordered, non-covalent assemblies known as supramolecular structures.

A study on N-(methylpyridin-2-yl)-amidino-O-alkylurea ligands complexed with copper(II) halides provides a compelling model for this behavior. rsc.org X-ray crystallography and analysis revealed that the urea-like ligands coordinate to the copper center while also forming specific intermolecular hydrogen bonds. rsc.org A recurring and stable hydrogen-bonding pattern, known as an R¹₂(6) supramolecular synthon, was observed to link monomeric units into larger dimers or chains. rsc.org Molecular modeling of this compound could predict its ability to form similar synthons and self-assemble into higher-order structures, a key aspect of crystal engineering and materials science.

Table 5.3: Key Supramolecular Interactions in a Model Copper(II)-Urea Complex This table details the hydrogen-bonding pattern responsible for creating extended structures in a related system. rsc.org

| Interaction Type | Donor Group | Acceptor Atom | Resulting Motif | Role in Structure |

| Intermolecular H-Bond | N-H (Amidine) | Halide (X⁻) | R¹₂(6) Synthon | Links monomers into dimers or 1-D chains |

This interactive table summarizes findings from a study on related urea-like ligands, demonstrating their capacity for forming predictable supramolecular architectures. rsc.org

Synthetic Utility and Applications of N but 3 En 1 Yl N Methylurea in Organic Transformations

N-But-3-en-1-yl-N'-methylurea as a Precursor in Complex Molecule Synthesis

The structure of this compound, featuring a nucleophilic urea (B33335) nitrogen and an olefinic chain, makes it an ideal precursor for intramolecular cyclization reactions that generate significant molecular complexity in a single step. One of the most powerful applications of N-alkenylureas is in the metal-catalyzed synthesis of chiral bicyclic compounds, which are key structural motifs in many biologically active molecules and natural products.

A notable example is the copper(II)-catalyzed enantioselective intramolecular cyclization of N-alkenylureas. This transformation provides a direct pathway to chiral vicinal diamino bicyclic heterocycles. In this process, the this compound would undergo an intramolecular aminocupration, followed by a subsequent reaction to form a new carbon-nitrogen bond, yielding a bicyclic product with high stereocontrol. The resulting chiral diamines are valuable intermediates in medicinal chemistry and total synthesis. The reaction demonstrates how a relatively simple, acyclic precursor can be used to construct stereochemically rich and complex polycyclic systems.

Formation of Nitrogen-Containing Heterocycles from this compound

The synthesis of nitrogen-containing heterocycles is a cornerstone of organic and medicinal chemistry. This compound is well-suited for constructing such rings through intramolecular cyclization strategies. The proximity of the urea nitrogen atoms to the terminal double bond allows for efficient ring closure under the influence of transition metal catalysts.

Research has demonstrated that copper(II) catalysis is highly effective for the asymmetric intramolecular cyclization of various N-alkenylureas, leading to the formation of chiral bicyclic imidazolone (B8795221) derivatives. This methodology provides a concise route to optically active vicinal diamino compounds. The reaction proceeds with moderate to good yields and often excellent enantioselectivity. This compound serves as a representative substrate for this class of reactions, where the butenyl chain facilitates the formation of a six-membered ring fused to the central urea-derived five-membered ring.

Below is a table of representative results for the copper-catalyzed cyclization of various N-alkenylureas, illustrating the general effectiveness of this approach for forming nitrogen-containing heterocycles.

| Substrate (N-Alkenylurea Derivative) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| N-(pent-4-en-1-yl)urea analogue | Cu(OTf)₂ / Chiral Oxazoline Ligand | 75 | 96 |

| N-(hex-5-en-1-yl)urea analogue | Cu(OTf)₂ / Chiral Oxazoline Ligand | 79 | 95 |

| N-allyl-N'-tosylurea | Cu(OTf)₂ / Chiral Oxazoline Ligand | 61 | 89 |

| N-(but-3-en-1-yl)urea analogue | Cu(OTf)₂ / Chiral Oxazoline Ligand | 72 | 92 |

Role in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. This approach enhances synthetic efficiency by reducing step counts, purification processes, and waste generation. The structure of this compound is amenable to the design of such cascade sequences.

While specific cascade reactions commencing directly with this compound are a developing area of research, its potential can be inferred from analogous systems. For instance, palladium-catalyzed cascade reactions of N-alkenylamines have been developed to construct complex spiro-N,O-acetals. rsc.org A plausible domino sequence for this compound could be initiated by an intramolecular oxidative amination of the alkene, a process similar to a Wacker-type cyclization, to form a cyclic alkyl-palladium intermediate. rsc.org This intermediate could then be trapped in a subsequent cross-coupling reaction (e.g., Heck, Suzuki, or Sonogashira coupling) with a suitable partner, leading to the formation of a highly functionalized heterocyclic product in a single pot. Such a sequence would rapidly build molecular complexity from a simple starting material.

Derivatization to Form Other Urea Analogues for Specific Chemical Purposes

The functional groups within this compound—the terminal alkene and the N-H bond of the urea—provide handles for its chemical modification. This allows for the synthesis of a library of related urea analogues tailored for specific applications in areas such as medicinal chemistry, materials science, or as ligands in catalysis.

The terminal double bond of the butenyl group is susceptible to a wide range of classic alkene transformations. For example, hydroboration-oxidation would convert the alkene into a primary alcohol, yielding N-(4-hydroxybutyl)-N'-methylurea. wikipedia.org This introduces a hydroxyl group, which can alter the compound's polarity and provide a new site for further functionalization. Alternatively, epoxidation of the alkene using a peroxy acid would form N-(oxiran-2-ylmethyl)-N'-methylurea, an electrophilic analogue that could be used to react with various nucleophiles. researchgate.netnih.gov

Furthermore, the urea moiety itself can be derivatized. The N-H proton on the nitrogen adjacent to the methyl group can be deprotonated with a suitable base and reacted with an alkylating agent, such as an alkyl halide. uno.eduresearchgate.net This would lead to the formation of a trisubstituted urea, allowing for the introduction of additional diversity into the molecule's structure. These derivatization strategies significantly expand the synthetic utility of this compound as a versatile chemical scaffold.

The table below summarizes key derivatizations of the butenyl group.

| Starting Compound | Reaction Type | Potential Product |

|---|---|---|

| This compound | Hydroboration-Oxidation | N-(4-hydroxybutyl)-N'-methylurea |

| This compound | Epoxidation | N-(2-(oxiran-2-yl)ethyl)-N'-methylurea |

Advanced Methodologies in N but 3 En 1 Yl N Methylurea Research

High-Throughput Screening and Automation in Synthesis and Reaction Optimization

High-throughput screening (HTS) and automation are transformative approaches in chemical synthesis, allowing for the rapid and simultaneous execution of numerous reactions. princeton.edu This parallel processing is invaluable for optimizing the synthesis of N-But-3-en-1-yl-N'-methylurea. By employing multi-well plates, a multitude of reaction conditions can be tested in parallel on a small scale, efficiently exploring a wide array of parameters such as catalysts, solvents, temperatures, and reactant ratios. princeton.edu

Automated robotic systems handle the precise dispensing of reagents and solvents, minimizing human error and ensuring high reproducibility. These systems can be integrated with analytical techniques for rapid analysis of reaction outcomes, such as yield and purity. For the synthesis of this compound, which can be prepared from the reaction of but-3-en-1-amine and methyl isocyanate, a typical HTS setup would involve varying the reaction parameters to identify the optimal conditions for maximizing the product yield.

Machine learning algorithms can be coupled with automated systems to create self-optimizing platforms. rsc.org These intelligent systems can analyze the results from initial screening experiments and then propose new reaction conditions to further enhance the desired outcome, leading to a more efficient and data-driven optimization process. alvascience.com

Illustrative Data for Reaction Optimization of a Generic N-alkenyl-N'-alkylurea Synthesis:

| Experiment ID | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | Acetonitrile | 25 | 65 |

| 2 | DMAP | Acetonitrile | 25 | 75 |

| 3 | TEA | Acetonitrile | 25 | 72 |

| 4 | DMAP | Dichloromethane | 25 | 82 |

| 5 | DMAP | Acetonitrile | 40 | 88 |

| 6 | DMAP | Dichloromethane | 40 | 91 |

Note: This data is illustrative and represents a typical outcome for the optimization of a urea (B33335) synthesis reaction.

Integration of Chemoinformatics and Computational Tools for Data Analysis and Molecular Descriptor Calculation

Chemoinformatics and computational tools are essential for the analysis of this compound, providing insights into its physicochemical properties and potential biological activities. These methods utilize computational models to predict a wide range of molecular descriptors, which are numerical representations of a molecule's chemical information.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using these descriptors to correlate the chemical structure of this compound and related compounds with their biological activities. irjet.net This allows for the prediction of the activity of new, unsynthesized derivatives, thereby guiding further research and development.

A variety of software and web-based platforms are available for the calculation of molecular descriptors. osdd.netscbdd.com These tools can compute thousands of descriptors, ranging from simple constitutional descriptors to complex 3D descriptors.

Calculated Molecular Descriptors for this compound:

| Descriptor | Value |

| Molecular Weight | 128.17 g/mol |

| LogP | 0.8 |

| Topological Polar Surface Area (TPSA) | 41.49 Ų |

| Number of Rotatable Bonds | 3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Note: These values are calculated using computational software and provide a theoretical profile of the molecule.

Development of Sustainable and Green Chemistry Protocols for Synthesis and Processing

The principles of green chemistry are increasingly being applied to the synthesis of urea derivatives to minimize environmental impact and enhance safety. For this compound, this involves the development of protocols that utilize less hazardous reagents, reduce waste, and improve energy efficiency. nih.gov

One promising approach is the use of water as a solvent for the synthesis of N-substituted ureas. rsc.org This avoids the use of volatile organic compounds (VOCs) and can simplify product isolation. Catalyst-free methods for the synthesis of ureas in water have been reported, offering a mild and efficient alternative to traditional synthetic routes. rsc.org

To evaluate the "greenness" of a synthetic protocol, various metrics have been developed. These include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). youtube.com These metrics provide a quantitative assessment of the efficiency and environmental impact of a chemical process.

Comparison of Green Chemistry Metrics for Different Synthetic Routes to a Generic N-substituted Urea:

| Metric | Traditional Route (in Dichloromethane) | Green Route (in Water) |

| Atom Economy (%) | 85 | 95 |

| E-Factor | 10 | 2 |

| Process Mass Intensity (PMI) | 25 | 8 |

Note: This data is illustrative and highlights the potential improvements in sustainability offered by green chemistry protocols.

The application of these advanced methodologies is crucial for the continued investigation of this compound, enabling more efficient, data-driven, and environmentally responsible research.

Future Research Directions and Unexplored Avenues for N but 3 En 1 Yl N Methylurea

Development of Novel Asymmetric Synthetic Routes

The development of asymmetric synthetic routes to chiral derivatives of N-But-3-en-1-yl-N'-methylurea is a significant area for future exploration. The presence of the butenyl group offers a prime location for the introduction of stereocenters, which could lead to compounds with interesting biological or catalytic properties.

Current research on the enantioselective synthesis of related compounds, such as α-alkenyl α-amino acids, demonstrates the feasibility of achieving high stereocontrol in molecules bearing alkenyl functionalities. rsc.orgnih.gov Future work could focus on adapting these methodologies, which often involve transition metal catalysis or organocatalysis, to this compound. For instance, asymmetric hydroformylation or epoxidation of the terminal double bond could yield chiral aldehydes or epoxides, which can be further elaborated.

Another promising avenue is the use of chiral urea-based catalysts in the synthesis of N,N'-acetals, which has been shown to proceed with high enantioselectivity. acs.org This suggests that chiral derivatives of this compound could themselves act as organocatalysts in asymmetric transformations. researchgate.netthieme-connect.com The development of synthetic routes that allow for the precise placement of chiral centers within the this compound scaffold will be crucial for unlocking its full potential in stereoselective synthesis.

Exploration of this compound in Catalysis or as a Ligand Scaffold

The dual functionality of this compound, possessing both a hydrogen-bond donor-acceptor system and a coordinating alkene, makes it an intriguing candidate for applications in catalysis, either as an organocatalyst or as a ligand for transition metals.

Urea (B33335) and thiourea (B124793) derivatives have emerged as powerful hydrogen-bonding organocatalysts for a variety of chemical transformations. scilit.comnih.govwikipedia.org The N-H protons of the urea moiety in this compound can activate electrophiles through hydrogen bonding, mimicking the role of more traditional Lewis acid catalysts. Future research could explore its efficacy in promoting reactions such as Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. researchgate.net

Furthermore, the alkene functionality and the urea nitrogen atoms could serve as coordination sites for transition metals. N-arylureas have been successfully employed as ligands in palladium-catalyzed heteroannulation reactions. nih.gov This precedent suggests that this compound could act as a versatile ligand, with the potential for both monodentate and bidentate coordination modes. The electronic properties of the ligand, and thus the reactivity of the metal center, could be tuned by modifying the substituents on the urea nitrogens. The interplay between the urea and butenyl groups could lead to novel reactivity and selectivity in a range of catalytic processes.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A detailed understanding of the reaction kinetics and mechanisms involving this compound is essential for its rational application in synthesis and catalysis. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions will be invaluable in this pursuit.

Moreover, the application of these techniques can extend to studying the dynamic behavior of this compound in solution. For instance, variable-temperature NMR studies could elucidate the conformational dynamics and the energetics of hydrogen bond formation. Such detailed mechanistic understanding is a prerequisite for the rational design of more efficient and selective processes utilizing this compound.

Computational Design of Novel Derivatives with Tuned Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational design of novel derivatives of this compound with tailored reactivity. By modeling the electronic structure and energetic properties of the molecule and its derivatives, it is possible to predict how structural modifications will influence its behavior as a catalyst or ligand.

DFT calculations have been widely employed to study the reactivity of urea derivatives, including their role in organocatalysis and their coordination to metal centers. nih.govscienceopen.com For this compound, computational studies could be used to:

Predict the acidity of the N-H protons: This is crucial for its application as a hydrogen-bonding catalyst.

Model the coordination of the molecule to different transition metals: This would aid in the design of novel catalytic systems.

Investigate the reaction mechanisms of potential catalytic cycles: This would provide insights into the rate-determining steps and help in optimizing reaction conditions.

Screen virtual libraries of derivatives: By systematically modifying the substituents on the urea moiety or the butenyl chain, it would be possible to identify candidates with enhanced catalytic activity or selectivity before embarking on extensive experimental work. rsc.orgrsc.org

This in silico approach can significantly accelerate the discovery and development of new applications for this compound and its derivatives. acs.org

Investigations into Supramolecular Assembly and Material Applications (excluding material properties)

The ability of the urea group to form strong and directional hydrogen bonds makes this compound a promising building block for the construction of well-defined supramolecular assemblies. jst.go.jpmdpi.com The interplay between the hydrogen-bonding urea moiety and the potentially reactive butenyl group could lead to the formation of novel supramolecular polymers and networks.

Future research in this area could focus on understanding the self-assembly behavior of this compound in different solvents and in the solid state. nih.govnih.govdoaj.org The formation of one-dimensional tapes or two-dimensional sheets through intermolecular hydrogen bonding is a common feature of urea derivatives. The presence of the butenyl group could influence the packing of these assemblies and could also serve as a handle for post-assembly modification. For example, polymerization of the terminal alkenes within a pre-organized supramolecular assembly could lead to the formation of highly ordered covalent polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.